

Technical Guide: 4-Bromopyridine-3-boronic acid HCl

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Compound of Interest

Compound Name: 4-Bromopyridine-3-boronic acid
HCl

Cat. No.: B13407628

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Core Identity & Physicochemical Profile

This compound is a regio-defined pyridine building block used primarily to introduce the 4-bromopyridine scaffold into complex drug targets via Suzuki-Miyaura cross-coupling. The hydrochloride salt form is engineered to mitigate the inherent instability (protodeboronation) of the free pyridine boronic acid.

Property	Specification
Compound Name	4-Bromopyridine-3-boronic acid hydrochloride
CAS Number (Free Acid)	1256355-39-1 (Primary Reference)
CAS Number (HBr Salt)	2121512-92-1
CAS Number (HCl Salt)	Not formally assigned a unique CAS in public registries; refer to Free Acid CAS.
Molecular Formula	C ₅ H ₅ BBrClNO ₂
Molecular Weight	238.27 g/mol
Appearance	White to off-white hygroscopic powder
Solubility	Soluble in MeOH, DMSO, Water (with decomposition over time)
Storage	-20°C, under Argon/Nitrogen (Hygroscopic & Protodeboronation prone)

Synthesis & Manufacturing Protocol

The synthesis of 4-Bromopyridine-3-boronic acid relies on Directed Ortho-Metalation (DoM). Unlike standard halogen-lithium exchange which would target the bromine, this protocol uses a non-nucleophilic base to deprotonate the C3 position ortho to the bromine, preserving the halogen for future functionalization.

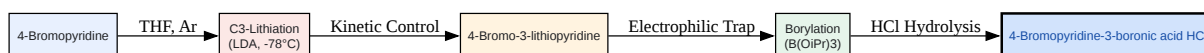
Mechanism of Action: The "Halogen Dance" Avoidance

The key challenge is preventing the Halogen Dance (isomerization) or nucleophilic attack on the bromine.

- Precursor: 4-Bromopyridine hydrochloride (converted to free base in situ).
- Reagent: Lithium Diisopropylamide (LDA) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).
- Condition: Cryogenic (-78°C) to kinetically favor C3-deprotonation over Br-Li exchange.

Step-by-Step Synthesis Protocol

- Free Base Generation:
 - Suspend 4-bromopyridine HCl in Et₂O. Treat with saturated NaHCO₃. Separate organic layer, dry over MgSO₄, and concentrate immediately before use (free base is unstable).
- Metalation (C3-Lithiation):
 - In a flame-dried Schlenk flask under Ar, dissolve 4-bromopyridine (1.0 eq) in anhydrous THF. Cool to -78°C.[1][2]
 - Add LDA (1.1 eq) dropwise over 30 min. Crucial: Maintain temp < -75°C to prevent benzyne formation.
 - Stir for 1 hour. The solution turns deep yellow/orange, indicating the formation of 4-bromo-3-lithiopyridine.
- Borylation:
 - Add Triisopropyl borate (B(OiPr)₃, 1.2 eq) dropwise.
 - Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.
- Hydrolysis & Salt Formation:
 - Quench with 2M HCl (aq).
 - The acidic medium hydrolyzes the boronate ester to the boronic acid and simultaneously protonates the pyridine nitrogen, precipitating the HCl salt.
 - Filter the precipitate and wash with cold Et₂O to remove organic impurities.



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Caption: Kinetic control pathway for regioselective synthesis of the 3-borono isomer.

Critical Instability: Protodeboronation

Pyridine boronic acids are notoriously unstable due to Protodeboronation, where the C-B bond breaks, replaced by a proton. This is accelerated by:

- Basic pH: Formation of the boronate "ate" complex makes the C-B bond more labile.
- Ortho-Heteroatoms: The pyridine nitrogen's electron-withdrawing nature destabilizes the C-B bond.

Why the HCl Salt? Protonating the pyridine nitrogen (Py-H⁺) reduces the electron density on the ring, making the C-B bond less susceptible to nucleophilic attack by water/base during storage. Always store as the salt.

Application: Orthogonal Cross-Coupling

This building block enables Orthogonal Functionalization. The Boronic acid (C3) and Bromine (C4) have distinct reactivities.

- Reaction 1: Suzuki Coupling (C3-Selective)
 - Under standard Suzuki conditions, the C-B bond reacts preferentially over the C-Br bond if a mild base and appropriate catalyst are used.
- Reaction 2: S_NAr or Second Coupling (C4-Selective)
 - The remaining C4-Br is activated for Nucleophilic Aromatic Substitution (S_NAr) or a second cross-coupling (e.g., Buchwald-Hartwig).

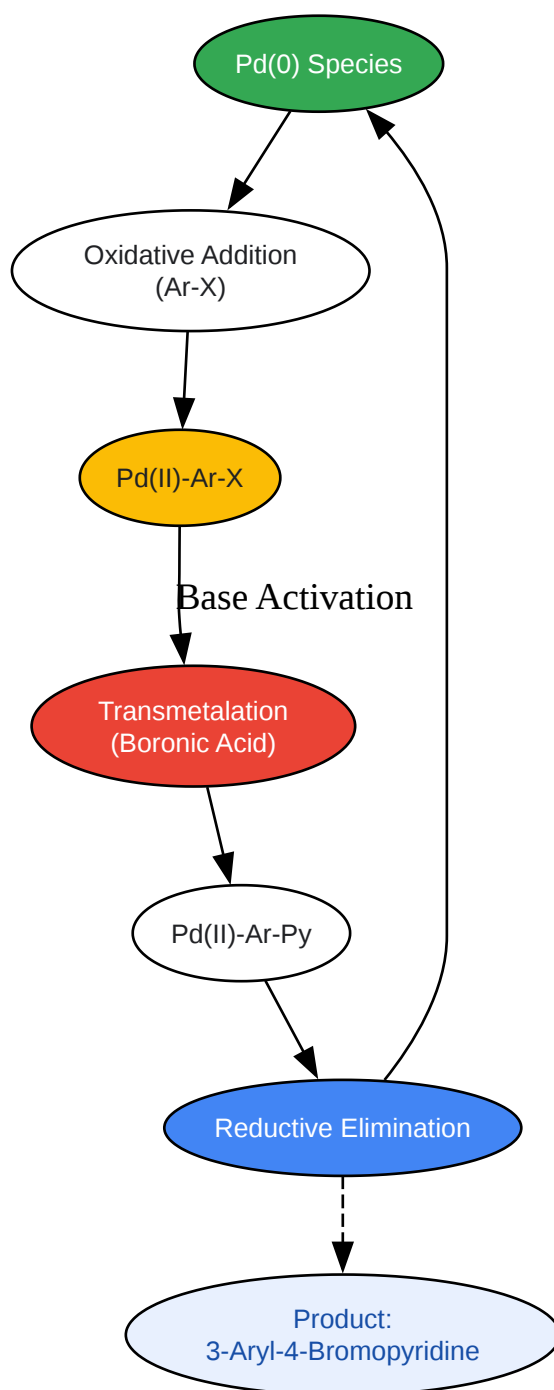
Standard Suzuki Protocol (C3-Arylation)

- Substrates: **4-Bromopyridine-3-boronic acid HCl** (1.0 eq) + Aryl Bromide (1.0 eq).
- Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%).
- Base: K₃PO₄ (3.0 eq) – Note: Carbonate bases may be too weak to neutralize the HCl salt effectively.

- Solvent: 1,4-Dioxane/Water (4:1).
- Temp: 80-90°C.

Mechanistic Pathway:

- Neutralization: Base neutralizes HCl -> Free Boronic Acid.
- Transmetalation: Boronate attacks Pd(II)-Aryl species.
- Reductive Elimination: Forms C3-Aryl-4-Bromopyridine.



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Caption: Catalytic cycle highlighting the entry point of the boronic acid at the Transmetalation step.

References

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Sources

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